molecular formula C8H17O3P B099129 Diethyl 3-butenylphosphonate CAS No. 15916-48-0

Diethyl 3-butenylphosphonate

Cat. No.: B099129
CAS No.: 15916-48-0
M. Wt: 192.19 g/mol
InChI Key: NUDGAPYPOAQVLP-UHFFFAOYSA-N
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Preparation Methods

Diethyl 3-butenylphosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl iodomethylphosphonate with allyltributyltin . The reaction is typically carried out under mild conditions to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Diethyl 3-butenylphosphonate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium or platinum. Major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates .

Comparison with Similar Compounds

Diethyl 3-butenylphosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its butenyl group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs .

Properties

IUPAC Name

4-diethoxyphosphorylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDGAPYPOAQVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451247
Record name Diethyl 3-butenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15916-48-0
Record name Diethyl 3-butenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-butenylphosphonate
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Synthesis routes and methods I

Procedure details

Diethyl phosphite (4.14 g, 0.03 mol) was added to a suspension of 60% sodium hydride (1.2 g, 0.03 mol) in dry tetrahydrofuran (60 ml) at ambient temperature. The mixture was stirred for 5 minutes until a pale yellow solution was obtained. 4-Bromobut-1-ene (4.5 g, 0.033 mol) was added dropwise and the reaction mixture heated at reflux for 3 hours. After cooling to ambient temperature and filtering, the filtrate was concentrated under reduced pressure to give an oil. The oil was chromatographed on silica gel (eluting with ethyl acetate-hexane, 50:50) to yield the title compound as a colorless oil (3.85 g, 67%). IR: υmax (film) 3080, 3000, 2940, 2920, 2880, 1645, 1450, 1390, 1260, 1165, 1060, 1030, 970, 820, 790 cm-1. 1H NMR: δH (CDCl3) 1.35 (6H, t, J=7Hz, (OCH2CH3)2), 1.50-2.70 (4H, m, CH2CH2P), 4.10 (4H, m, (OCH2CH3)2) 4.85-5.28 (2H, m, CH2 =CH), 5.5-6.28 (1H, m, CH2 =CH--CH2).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

1-bromo-3-butene (39.0 mmol) and triethyl phosphite (1 g, 6 mmol) were dissolved and reacted in CHCl3 (30 mL). Then, the reaction solution was refluxed for 12 hours, cooled to room temperature and filtered through a glass filter. Chloroform (CHCl3) was completely removed from the solution under vacuum to thereby give an oily compound as the title compound. The 1H NMR results of the compound thus obtained are given as follows.
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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